molecular formula C7H10O2 B041976 Bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 16650-37-6

Bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B041976
CAS No.: 16650-37-6
M. Wt: 126.15 g/mol
InChI Key: KPNFHMCCBRGOKU-UHFFFAOYSA-N
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Description

Bicyclo[310]hexane-6-carboxylic acid is a bicyclic organic compound with the molecular formula C₇H₁₀O₂ It is characterized by a bicyclo[310]hexane core structure with a carboxylic acid functional group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.1.0]hexane-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid moiety. For example, the intramolecular metallocarbenoid cyclopropanation of a suitable diene precursor can yield the bicyclo[3.1.0]hexane core, which can then be oxidized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of catalytic processes, such as transition metal-catalyzed cyclopropanation reactions, to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Bicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to bind tightly to target proteins, enhancing its selectivity and potency. This binding can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

bicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNFHMCCBRGOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937208
Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4971-24-8, 16650-37-6
Record name exo-Bicyclo(3.1.0)hexane-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC131607
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Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.1.0]hexane-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
Bicyclo[3.1.0]hexane-6-carboxylic acid
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Reactant of Route 6
Bicyclo[3.1.0]hexane-6-carboxylic acid

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